molecular formula C10H13N3O3 B2649727 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide CAS No. 735321-27-4

2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2649727
CAS No.: 735321-27-4
M. Wt: 223.232
InChI Key: WLNLBFKMHCMEIK-UHFFFAOYSA-N
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Description

2-(N'-Hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a hydroxycarbamimidoyl group (N'-hydroxycarbamimidoyl) attached to the acetamide backbone and a 2-methoxyphenyl substituent at the nitrogen atom. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol (CAS: 561008-72-8) . The compound's structure combines a hydrogen-bond-donating hydroxyimino group and a methoxy aromatic ring, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLBFKMHCMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a methoxyphenyl group, which can be achieved using a suitable electrophilic aromatic substitution reaction.

    Addition of the hydroxycarbamimidoyl group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit various enzymes, particularly monoamine oxidases (MAOs). Inhibitors of MAOs are significant in treating neurological disorders such as depression and Parkinson's disease. For instance, compounds similar to 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide have shown selective inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly relevant in neuroprotection and cancer therapy, where oxidative damage plays a critical role in disease progression .
  • Drug Development :
    • The structural characteristics of this compound make it a candidate for further modification to enhance its pharmacological profile. Researchers are investigating derivatives that could improve efficacy and reduce side effects in therapeutic applications .

Case Study 1: Inhibition of MAO-B

A study conducted on related compounds demonstrated that selective MAO-B inhibitors can significantly reduce the breakdown of dopamine, leading to improved symptoms in models of Parkinson's disease. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .

Case Study 2: Antioxidant Activity

In vitro assays using cell lines exposed to oxidative stress revealed that derivatives of this compound exhibited significant protective effects against cell death. The mechanism appears to involve scavenging reactive oxygen species (ROS), which are implicated in various degenerative diseases .

Data Tables

Application AreaDescriptionExample Findings
Enzyme InhibitionInhibits monoamine oxidase B (MAO-B)IC50 values around 0.51 μM for related compounds
Antioxidant ActivityProtects against oxidative stressSignificant cell viability at high concentrations
Drug Development PotentialStructural modifications enhance efficacyOngoing research on derivatives for improved pharmacokinetics

Mechanism of Action

The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl) Derivatives
  • 2-(N′-Hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS: 793727-57-8) replaces the 2-methoxyphenyl group with a 4-morpholinylphenyl moiety. The morpholine ring enhances hydrophilicity and may improve solubility, which is critical for bioavailability in drug design .
  • 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (CAS: 6335-41-7) exhibits a fusion enthalpy of 8.3 kJ/mol at 457.6 K, indicating higher thermal stability compared to the 2-methoxyphenyl analog (27.8 kJ/mol at 424.6 K) .
Halogen-Substituted Phenyl Derivatives
  • N-(3-Chloro-4-fluorophenyl)-N’-hydroxycarboximidamide (from Example 410 in EP3348550A1) incorporates halogen atoms, which often enhance binding affinity to biological targets. Such derivatives are explored in oncology and antimicrobial therapies .

Modifications to the Hydroxycarbamimidoyl Group

  • 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (CAS: 6335-42-8) replaces the hydroxycarbamimidoyl group with a hydroxyimino moiety.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide (CAS: 105361-71-5) adds a dimethoxyphenylethyl chain, increasing steric bulk and lipophilicity. Such modifications are common in CNS-targeting drugs .

Heterocyclic Acetamide Analogs

  • 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (Compound 2c) replaces the hydroxycarbamimidoyl group with a benzimidazole-thio moiety. This compound demonstrates enhanced nonlinear optical (NLO) properties due to electron-donating methoxy groups, with a second-order NLO coefficient (β₀) of 1550 au .
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) shows potent anticancer activity against HCT-1 and MCF-7 cell lines, attributed to the sulfonyl-piperidine-quinazoline pharmacophore .

Anticancer Activity

  • N-(2-Methoxyphenyl) derivatives with sulfonyl or piperidine groups (e.g., Compound 39) exhibit IC₅₀ values <10 μM in cancer cell lines, likely due to kinase inhibition .
  • Halogenated analogs (e.g., 3-chloro-4-fluorophenyl derivatives) show promise in targeting DNA repair pathways .

Nonlinear Optical (NLO) Properties

  • Methoxy and nitro substituents on phenyl rings significantly modulate NLO responses. For example, electron-withdrawing nitro groups (as in Compound 2b) lower transition energy and increase β₀ values, while methoxy groups (Compound 2c) reduce β₀ .

Physicochemical Properties and Stability

Compound Name Molecular Weight (g/mol) Melting Point (°C) Fusion Enthalpy (kJ/mol) Key Substituents
2-(N'-Hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide 207.23 - - 2-methylphenyl
2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide 194.19 424.6 K (151.5°C) 27.8 Hydroxyimino, 2-methoxyphenyl
N-(4-Methoxyphenyl)acetamide 165.19 - - 4-methoxyphenyl

Biological Activity

The compound 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a derivative of acetamide that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C10H12N4O2C_{10}H_{12}N_4O_2. The structure features a methoxy group and a hydroxyl carbamimidoyl moiety, which are critical for its biological activity.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. In vitro studies demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin .
  • Anticancer Potential
    • Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation in vitro, with mechanisms likely involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, molecular docking studies have indicated that it could effectively bind to targets such as cyclooxygenase (COX-2), which is implicated in inflammatory processes .

The biological effects of this compound can be attributed to its structural features:

  • Binding Affinity : The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.
  • Hydroxyl Group : The hydroxyl group may participate in hydrogen bonding with active sites of enzymes or receptors, increasing binding specificity and potency.

Case Studies

  • Antibacterial Efficacy
    • A study assessing the antibacterial activity of various acetamide derivatives found that this compound exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of control compounds .
  • Anticancer Activity
    • In a cancer cell line study, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Further mechanistic studies revealed activation of apoptotic pathways through caspase activation .

Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Control (Levofloxacin)
Escherichia coli816
Staphylococcus aureus48
Salmonella typhi1632

Anticancer Activity Overview

Cell LineIC50 (µM)Control (Doxorubicin)
MCF-7 (Breast Cancer)105
HeLa (Cervical Cancer)1510

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions, such as reacting hydroxyimino intermediates with carboxylic acids or their derivatives. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide was condensed with acrylic acid at 60°C for 2 hours, monitored via TLC for reaction completion . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysis (acid/base). Solvent choice (e.g., DMF, acetonitrile) and inert atmospheres may improve yield. Post-synthesis purification via recrystallization (ethanol/water systems) or column chromatography is advised.

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., methoxy, hydroxyimino) and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₁N₃O₂, M = 193.21) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects impurities .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry (e.g., triclinic system, P1 space group) .

Q. How can researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., ~424.6 K for the hydroxyimino analog) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials for light-sensitive groups (e.g., methoxy-phenyl); validate via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the crystal structure, and what parameters are critical for refinement?

  • Methodological Answer : Single-crystal XRD requires a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:

  • Unit Cell Dimensions : a = 8.7813 Å, b = 9.5432 Å, c = 11.9770 Å; angles α = 80.722°, β = 78.531°, γ = 70.181° .
  • Refinement : Use SHELXL-97 with full-matrix least-squares on F². Check residuals (R1 = 0.042, wR2 = 0.116) and goodness-of-fit (S = 1.07). Hydrogen bonding networks (e.g., N–H···O) must satisfy geometric constraints .

Q. What methodologies are used to evaluate the compound’s thermodynamic properties, such as phase transition enthalpies?

  • Methodological Answer :

  • Differential Thermal Analysis (DTA) : Measures fusion enthalpy (ΔHfus = 27.8 kJ/mol for the hydroxyimino analog) and decomposition onset (424.6 K) .
  • Calorimetry : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics in host-guest systems.
  • Data Validation : Cross-reference with NIST Chemistry WebBook entries for analogous acetamides .

Q. How should researchers design bioactivity studies to investigate potential pharmacological applications?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli; compare to positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Screen against O-GlcNAc transferase (OGT) via fluorescence polarization (IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins for β-lactam analogs) .

Q. How can contradictions in thermal decomposition data from different sources be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate DSC/TGA experiments under standardized conditions (heating rate 10°C/min, N₂ atmosphere).
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to estimate activation energy (Ea) and identify decomposition pathways .
  • Synchrotron XRD : Resolve amorphous vs. crystalline phase transitions at high temperatures .

Data Contradiction Analysis

  • Example : Discrepancies in reported ΔHfus values may arise from polymorphic forms. For instance, lists ΔHfus = 27.8 kJ/mol, but other studies might report lower values due to impurities. Mitigation:
    • Purity Verification : Use DSC with >99% pure samples (validated via HPLC).
    • Polymorph Screening : Solvent-drop grinding or slurry conversion to isolate stable forms .

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